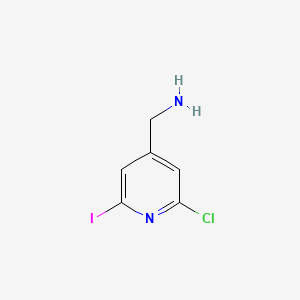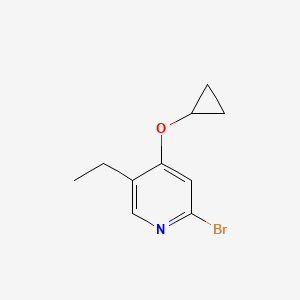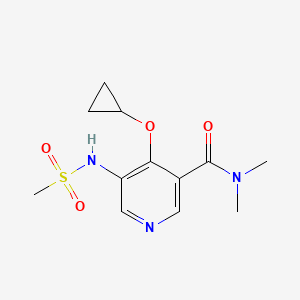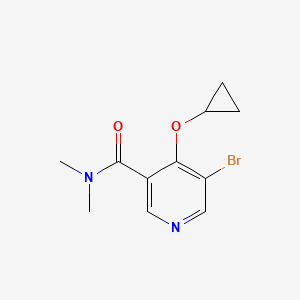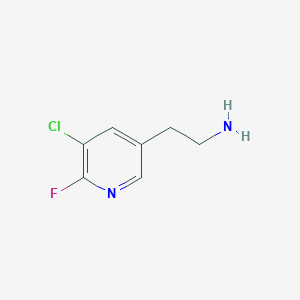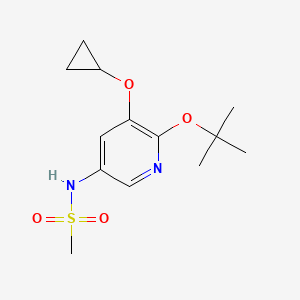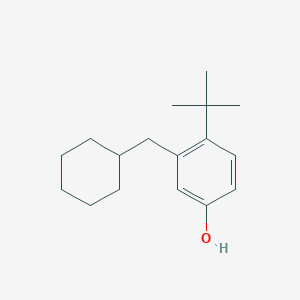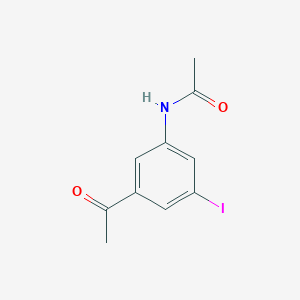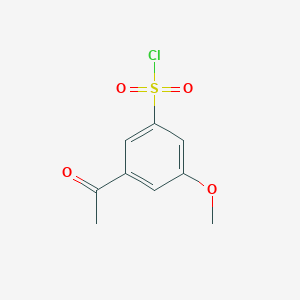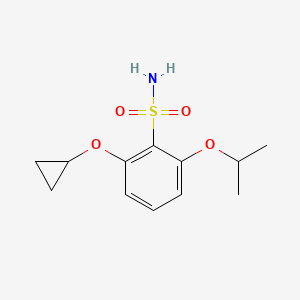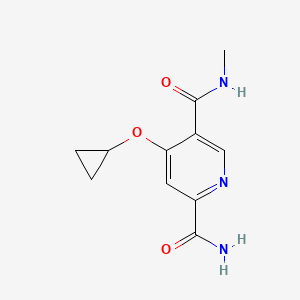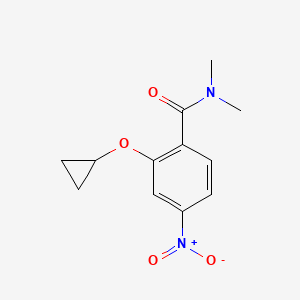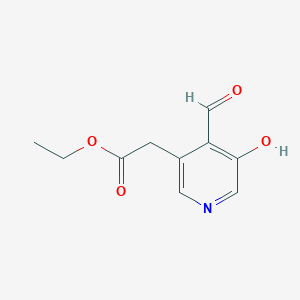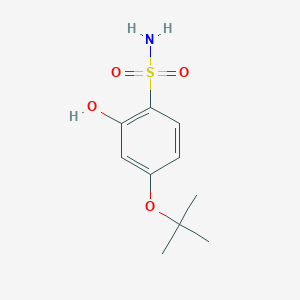
4-Tert-butoxy-2-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It is a sulfonamide derivative, characterized by the presence of a tert-butoxy group and a hydroxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as sulfonation, neutralization, and purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butoxy-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, ketones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butoxy and hydroxy groups can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butylbenzenesulfonamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Tert-butoxy-6-hydroxybenzenesulfonamide: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
Uniqueness: 4-Tert-butoxy-2-hydroxybenzenesulfonamide is unique due to its specific functional groups and their positions on the benzene ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted applications where specific interactions are required .
Eigenschaften
Molekularformel |
C10H15NO4S |
|---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-7-4-5-9(8(12)6-7)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI-Schlüssel |
MLHFLYONDJPHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


